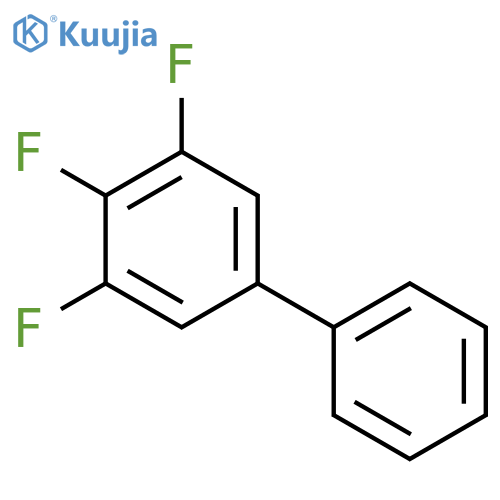Cas no 178820-23-0 (1,1'-Biphenyl, 3,4,5-trifluoro-)

178820-23-0 structure
商品名:1,1'-Biphenyl, 3,4,5-trifluoro-
1,1'-Biphenyl, 3,4,5-trifluoro- 化学的及び物理的性質
名前と識別子
-
- 1,1'-Biphenyl, 3,4,5-trifluoro-
- 3,4,5-trifluorobiphenyl
- 178820-23-0
- SCHEMBL3006080
-
- インチ: InChI=1S/C12H7F3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H
- InChIKey: CTMPZHHYIJWHHL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)F
計算された属性
- せいみつぶんしりょう: 208.05001
- どういたいしつりょう: 208.04998471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
1,1'-Biphenyl, 3,4,5-trifluoro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011003237-500mg |
3,4,5-Trifluorobiphenyl |
178820-23-0 | 97% | 500mg |
855.75 USD | 2021-07-05 | |
| Alichem | A011003237-1g |
3,4,5-Trifluorobiphenyl |
178820-23-0 | 97% | 1g |
1,534.70 USD | 2021-07-05 | |
| Alichem | A011003237-250mg |
3,4,5-Trifluorobiphenyl |
178820-23-0 | 97% | 250mg |
499.20 USD | 2021-07-05 |
1,1'-Biphenyl, 3,4,5-trifluoro- 関連文献
-
Jing Zhao,Ling Peng,Ya-Liang Zhu,An-min Zheng,Ying-Zhong Shen Polym. Chem. 2016 7 1765
-
Gangala Sivakumar,Mahalingavelar Paramasivam,Dyaga Bharath,Vaidya Jayathirtha Rao New J. Chem. 2019 43 5173
-
Yueqin Li,Huihua Xu,Xian Tao,Kejia Qian,Shuang Fu,Yingzhong Shen,Shijin Ding J. Mater. Chem. 2011 21 1810
-
Yue-Qin Li,Run-Chen Fang,An-Min Zheng,Yue-Ying Chu,Xian Tao,Hui-Hua Xu,Shi-Jin Ding,Ying-Zhong Shen J. Mater. Chem. 2011 21 15643
178820-23-0 (1,1'-Biphenyl, 3,4,5-trifluoro-) 関連製品
- 67277-33-2(1,1'-Biphenyl, 3,4-difluoro-)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
